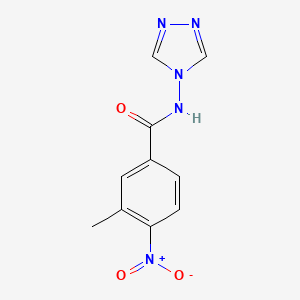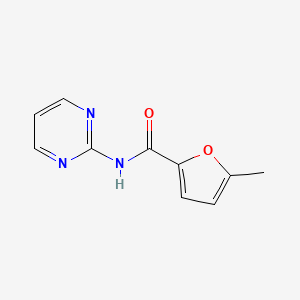
3-(2-methoxyethyl)-1-(1H-1,2,3-triazol-4-ylmethyl)-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that may have significant biological or chemical utility, given its structural components such as the triazole ring and piperidine moiety. Triazole derivatives are known for their wide range of biological activities, and piperidine structures are often found in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including protection-deprotection strategies, nucleophilic substitution, and cyclization reactions. For example, efficient synthesis strategies for piperidine derivatives have been developed, focusing on metal triflate-catalyzed diastereoselective nucleophilic substitution reactions (Okitsu, Suzuki, & Kobayashi, 2001). These methods underline the complexity and creativity required in synthesizing such compounds, providing a useful reference for the synthesis of the target compound.
Molecular Structure Analysis
Structural analysis of similar compounds, such as triazole and piperidine derivatives, often employs X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the molecular geometry, crystal packing, and electronic structure, crucial for understanding the compound's reactivity and properties (Shtabova et al., 2005).
Chemical Reactions and Properties
Triazole and piperidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution, alkylation, and cycloaddition. These reactions are influenced by the compound's functional groups, leading to a wide array of derivatives with diverse chemical properties. The reactivity of these compounds is often explored in the context of developing new pharmaceuticals or materials (Xu Liang, 2009).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-(2H-triazol-4-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-19-6-4-12(11(17)18)3-2-5-16(9-12)8-10-7-13-15-14-10/h7H,2-6,8-9H2,1H3,(H,17,18)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUWMEMLLSLTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=NNN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-1-(1H-1,2,3-triazol-4-ylmethyl)-3-piperidinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5631882.png)

![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)


![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)




![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)

![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)